An In-depth Technical Guide to the Chemical Properties and Structure of 2-Propenoic acid, 3-phenyl-
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Propenoic acid, 3-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propenoic acid, 3-phenyl-, commonly known as cinnamic acid, is an organic compound with the formula C₉H₈O₂.[1] It is a white crystalline substance that is slightly soluble in water but readily soluble in many organic solvents.[1] Cinnamic acid is a naturally occurring aromatic carboxylic acid found in various plants, including the cinnamon tree.[2] It exists as both cis and trans isomers, with the trans isomer being the more stable and common form.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-propenoic acid, 3-phenyl-.
Chemical Structure and Identification
The structure of cinnamic acid consists of a phenyl group attached to an acrylic acid moiety. The IUPAC name for the most common isomer is (2E)-3-phenylprop-2-enoic acid.[3]
Molecular Structure:
-
2D Structure:
-
3D Conformer:
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 140-10-3 (for trans-cinnamic acid)[3] |
| Molecular Formula | C₉H₈O₂[1] |
| Molecular Weight | 148.16 g/mol [3] |
| IUPAC Name | (2E)-3-phenylprop-2-enoic acid[3] |
| SMILES | C1=CC=C(C=C1)C=CC(=O)O |
| InChI | InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ |
Physicochemical Properties
The physical and chemical properties of trans-cinnamic acid are summarized in the table below.
| Property | Value | Reference |
| Appearance | White crystalline solid | [1] |
| Melting Point | 133 °C | [1][2] |
| Boiling Point | 300 °C | [1][2] |
| Solubility in Water | 0.546 mg/mL | [3] |
| pKa | 4.44 | [4] |
| logP | 2.13 | [4] |
| Density | 1.2475 g/cm³ | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of cinnamic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 12.2 (s, 1H, COOH), 7.81 (d, J=16.0 Hz, 1H, =CH-Ph), 7.55-7.52 (m, 2H, Ar-H), 7.41-7.39 (m, 3H, Ar-H), 6.45 (d, J=16.0 Hz, 1H, =CH-COOH).[5][6]
-
¹³C NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 147.1 ( =CH-Ph), 134.1 (Ar-C), 130.7 (Ar-CH), 128.9 (Ar-CH), 128.4 (Ar-CH), 117.4 (=CH-COOH).
Infrared (IR) Spectroscopy
The IR spectrum of cinnamic acid shows characteristic absorption bands for its functional groups.[7][8]
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| 1680-1700 | C=O stretch (carboxylic acid) |
| 1625-1640 | C=C stretch (alkene) |
| 1500-1600 | C=C stretch (aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Cinnamic acid exhibits strong UV absorbance due to its conjugated system. The λmax can vary depending on the solvent.[9][10]
-
λmax in Ethanol (B145695): ~272 nm
Experimental Protocols
Synthesis of trans-Cinnamic Acid via Perkin Reaction
This protocol describes the synthesis of trans-cinnamic acid from benzaldehyde (B42025) and acetic anhydride (B1165640).[11][12][13]
Materials:
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
10% Sodium carbonate solution
-
Concentrated hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 10.0 g of benzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of anhydrous sodium acetate.
-
Heat the mixture under reflux for 5 hours at 180°C.
-
Allow the mixture to cool to room temperature.
-
Add 100 mL of 10% sodium carbonate solution to the reaction mixture to neutralize the excess acetic anhydride and convert the cinnamic acid to its sodium salt.
-
Remove any unreacted benzaldehyde by steam distillation.
-
Cool the remaining solution and acidify with concentrated hydrochloric acid until the precipitation of cinnamic acid is complete.
-
Collect the crude cinnamic acid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure trans-cinnamic acid.
Workflow Diagram:
Caption: Synthesis of trans-Cinnamic Acid via Perkin Reaction.
Determination of Solubility
This protocol outlines a general procedure for determining the solubility of an organic compound.[14][15][16]
Materials:
-
Cinnamic acid
-
Test tubes
-
Spatula
-
Solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)
Procedure:
-
Place approximately 20-30 mg of cinnamic acid into a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously shake the test tube for 1-2 minutes.
-
Observe if the solid has completely dissolved.
-
If the solid dissolves, it is considered soluble in that solvent. If it remains undissolved or only partially dissolves, it is considered insoluble or sparingly soluble.
-
Record the observations.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the different UV-Vis spectra of the protonated and deprotonated forms of cinnamic acid.[17]
Materials:
-
Cinnamic acid
-
Buffer solutions of known pH (ranging from 3 to 6)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of cinnamic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).
-
Prepare a series of solutions by diluting the stock solution with buffer solutions of different known pH values. The final concentration of cinnamic acid in each solution should be the same.
-
Record the UV-Vis spectrum for each solution over a wavelength range of 200-400 nm.
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values on the resulting sigmoidal curve.
Biological Activity and Signaling Pathways
Cinnamic acid and its derivatives have been shown to modulate various signaling pathways, contributing to their biological activities.
Inhibition of NF-κB Signaling Pathway
Cinnamic acid can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.[18][19] Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines.
Modulation of PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation and survival. C[20][21][22]innamic acid derivatives have been shown to inhibit this pathway, which is a potential mechanism for their anti-cancer effects.
References
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- 2. Cinnamic acid | 621-82-9 [chemicalbook.com]
- 3. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-Cinnamic acid | C9H8O2 | CID 5372954 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. is.muni.cz [is.muni.cz]
- 7. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 14. chem.ws [chem.ws]
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- 17. youtube.com [youtube.com]
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